molecular formula C7H5Cl2N3 B13701876 6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine

6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine

Cat. No.: B13701876
M. Wt: 202.04 g/mol
InChI Key: VUNPQDHEZMWVCY-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C7H5Cl2N3. It is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse applications in organic synthesis and pharmaceutical chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with a chlorinating agent to introduce the chlorine atoms at the 6 and 8 positions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further utilized in different applications .

Scientific Research Applications

6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with DNA replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H5Cl2N3

Molecular Weight

202.04 g/mol

IUPAC Name

6,8-dichloro-2-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H5Cl2N3/c1-4-2-12-3-5(8)11-6(9)7(12)10-4/h2-3H,1H3

InChI Key

VUNPQDHEZMWVCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C(C2=N1)Cl)Cl

Origin of Product

United States

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